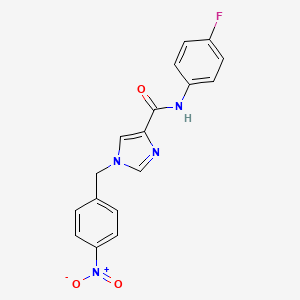

N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3/c18-13-3-5-14(6-4-13)20-17(23)16-10-21(11-19-16)9-12-1-7-15(8-2-12)22(24)25/h1-8,10-11H,9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGERASCEHNOPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution reaction where a fluorophenyl halide reacts with the imidazole derivative.

Attachment of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction using a nitrobenzyl halide.

Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Formation of nitro derivatives or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Potential

Research has indicated that N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide exhibits promising anticancer properties. A study demonstrated its effectiveness in inhibiting the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is crucial for the development of effective anticancer therapies.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 18.7 |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in inflammatory processes. It shows significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and pain pathways.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| COX-1 | 75% |

| COX-2 | 80% |

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer activity against several human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable efficacy against breast and lung cancer cells.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. In vivo experiments demonstrated that administration of this compound resulted in reduced inflammation markers in a rodent model of arthritis, supporting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl and nitrobenzyl groups can influence the compound’s binding affinity and specificity. The imidazole ring is known to interact with metal ions and participate in hydrogen bonding, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

- N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-2-carboxamide

- N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-5-carboxamide

- N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-3-carboxamide

Uniqueness

N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is unique due to the specific positioning of the carboxamide group on the imidazole ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. The presence of both fluorophenyl and nitrobenzyl groups also contributes to its distinct properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C15H13FN4O2

- Molecular Weight : 300.29 g/mol

- CAS Number : 717878-06-3

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, particularly those associated with drug resistance pathways. For instance, it significantly blocks the upregulation of PD-L1 in cancer cells treated with cisplatin, enhancing immune response against tumors .

- Immune Modulation : In vitro studies demonstrate that this compound can inhibit the expression of immune checkpoint molecules, which are critical for tumor evasion from immune surveillance. This suggests potential use as an adjuvant therapy in combination with existing chemotherapeutic agents .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazole compounds, including this one, possess antimicrobial properties against various pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis with moderate to good inhibitory actions .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Study 1: Cancer Treatment

In a study involving mice models, treatment with this compound in conjunction with cisplatin resulted in increased infiltration of T cells into peritumoral areas compared to controls. This suggests that the compound may enhance the efficacy of conventional chemotherapy by promoting an immune response against cancer cells .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various imidazole derivatives revealed that compounds similar to this compound exhibited significant antifungal activity with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/ml against C. neoformans and C. albicans .

Q & A

Q. What are the key steps in synthesizing N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, and how is purity ensured?

Synthesis involves multi-step organic reactions, including:

- Condensation : Coupling 4-fluoroaniline with a nitrobenzyl halide to form the imidazole core.

- Carboxamide Formation : Reacting the intermediate with activated carboxylic acid derivatives (e.g., acyl chlorides) under anhydrous conditions.

- Functionalization : Introducing the 4-nitrobenzyl group via nucleophilic substitution.

Q. Analytical Methods :

Q. How is the molecular structure of this compound characterized?

Techniques :

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles (e.g., imidazole ring planarity, nitro group orientation). Use high-resolution data (>1.0 Å) to avoid ambiguity in electron density maps .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries and electrostatic potentials for interaction studies .

Q. What preliminary biological assays are used to screen this compound?

- Enzyme Inhibition : Kinase assays (e.g., EGFR, VEGFR) measure IC₅₀ values via fluorescence polarization.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ at 24–72 hours.

- Solubility : HPLC quantifies solubility in PBS/DMSO for dose-response studies .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved?

Case Example : If anticancer activity varies across cell lines:

Q. What strategies optimize synthetic yield while minimizing side products?

Methodology :

- DoE (Design of Experiments) : Vary temperature (50–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C) to identify optimal conditions.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .

- Purification : Use preparative HPLC with C18 columns (ACN/water gradient) to isolate >95% pure product .

Q. How do structural modifications influence activity?

SAR Insights :

Computational Tools : Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Common Issues :

Q. How is metabolic stability evaluated in preclinical studies?

In Vitro Models :

- Microsomal Incubation : Rat/human liver microsomes quantify half-life (t₁/₂) via LC-MS/MS.

- CYP450 Inhibition : Fluorescent probes (e.g., P450-Glo) assess isoform-specific interactions.

In Vivo : Radiolabeled compound tracks distribution and excretion in rodent models .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.